Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate
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Overview
Description
Ethyl 2-azabicyclo[220]hex-5-ene-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of ethyl acrylate with an azabicyclo compound under photochemical conditions . This reaction forms the bicyclic structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfenyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.0]hex-5-enes: These compounds share a similar bicyclic structure but differ in their functional groups.
2-Azabicyclo[2.2.0]hexanes: These compounds are fully saturated analogs of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate.
Uniqueness
This compound is unique due to its specific functional groups and the presence of a nitrogen atom within the bicyclic ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
217093-71-5 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)9-5-6-3-4-7(6)9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
UDGWRCOHOIXKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2C1C=C2 |
Origin of Product |
United States |
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